Cas no 1694014-90-8 (12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene)

12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene structure
1694014-90-8 structure
商品名:12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene
CAS番号:1694014-90-8
MF:C11H13N3
メガワット:187.241021871567
CID:5878929
PubChem ID:136840387

12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene 化学的及び物理的性質

名前と識別子

    • Pyrimido[1,2-a]benzimidazole, 2,3,4,10-tetrahydro-3-methyl-
    • 12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene
    • 1694014-90-8
    • EN300-1117969
    • 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
    • インチ: 1S/C11H13N3/c1-8-6-12-11-13-9-4-2-3-5-10(9)14(11)7-8/h2-5,8H,6-7H2,1H3,(H,12,13)
    • InChIKey: VOJWNNOEIGZLJO-UHFFFAOYSA-N
    • ほほえんだ: C12=NCC(C)CN1C1=CC=CC=C1N2

計算された属性

  • せいみつぶんしりょう: 187.110947427g/mol
  • どういたいしつりょう: 187.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 29.8Ų

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • ふってん: 313.2±25.0 °C(Predicted)
  • 酸性度係数(pKa): 9.87±0.40(Predicted)

12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1117969-0.25g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1117969-0.05g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1117969-2.5g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1117969-5.0g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8
5g
$3313.0 2023-06-09
Enamine
EN300-1117969-10.0g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8
10g
$4914.0 2023-06-09
Enamine
EN300-1117969-0.1g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1117969-10g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1117969-1g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8 95%
1g
$914.0 2023-10-27
Enamine
EN300-1117969-5g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1117969-1.0g
12-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
1694014-90-8
1g
$1142.0 2023-06-09

12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene 関連文献

12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraeneに関する追加情報

Introduction to 12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene (CAS No. 1694014-90-8)

The compound 12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene (CAS No. 1694014-90-8) represents a fascinating molecular entity within the realm of heterocyclic chemistry. Its unique structural framework, characterized by a tricyclic system incorporating nitrogen atoms into the ring structure, positions it as a subject of significant interest in both academic research and potential pharmaceutical applications.

At the heart of this compound's appeal lies its intricate tricyclic core, which combines three fused rings into a rigid yet adaptable scaffold. The presence of triazine moieties within the structure introduces multiple sites for functionalization and interaction with biological targets. This architectural motif is not only chemically intriguing but also suggests potential utility in the design of novel bioactive molecules.

The 12-methyl substituent appended to the tricyclic system further modifies its electronic and steric properties. This methyl group can influence the compound's reactivity, solubility, and binding affinity towards biological receptors or enzymes. Such modifications are often strategically employed in medicinal chemistry to optimize pharmacokinetic profiles and enhance therapeutic efficacy.

In recent years, there has been growing interest in tricyclic compounds due to their prevalence as pharmacophores in various drug classes. These structures often exhibit enhanced metabolic stability and improved binding affinity compared to their acyclic counterparts. The triazatricyclic nature of this compound aligns it with this trend, making it a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The rigid tricyclic framework provides a stable platform upon which various functional groups can be introduced to modulate biological activity. Researchers have been exploring similar tricyclic systems for their ability to interact with enzymes and receptors in novel ways.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities and synthetic accessibility. The triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene core offers a rich template for designing molecules with targeted pharmacological effects. Its structural complexity suggests that it could serve as a precursor for compounds with applications in areas such as central nervous system disorders or inflammatory diseases.

The synthesis of such complex molecules requires sophisticated organic chemistry techniques and careful optimization to achieve high yields and purity. Advances in synthetic methodologies have made it increasingly feasible to construct intricate heterocyclic frameworks like this one. Techniques such as transition-metal-catalyzed reactions and computational-assisted molecular design are playing pivotal roles in accelerating the discovery process.

From a computational perspective, the three-dimensional structure of 12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene can be modeled using quantum mechanical methods to predict its interactions with biological targets. These simulations provide valuable insights into binding affinities and potential side effects before experimental validation is undertaken.

The potential applications of this compound extend beyond traditional pharmaceuticals into other areas such as materials science and agrochemicals. The unique electronic properties of its tricyclic core make it an attractive candidate for developing novel materials with specific functionalities.

In conclusion,12-methyl-1,8,10-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene (CAS No. 1694014-90-8) stands out as a structurally complex and biologically relevant molecule worthy of further investigation. Its tricyclic framework combined with nitrogen-containing heterocycles positions it at the intersection of multiple disciplines within chemical research.

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